N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Description
N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a sulfanylacetamide derivative featuring a pyridazine core substituted at position 3 with a sulfur-linked acetamide group and at position 6 with a pyridin-2-yl moiety. The N-substituent of the acetamide is a 4-methylbenzyl group, contributing to the compound’s hydrophobic character.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-14-5-7-15(8-6-14)12-21-18(24)13-25-19-10-9-17(22-23-19)16-4-2-3-11-20-16/h2-11H,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQVSNMDMCCIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322236 | |
| Record name | N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815715 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894004-40-1 | |
| Record name | N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide typically involves the following steps:
Formation of the thioacetamide moiety: This can be achieved by reacting an appropriate acyl chloride with a thiol in the presence of a base.
Coupling with pyridazinyl and pyridinyl groups: The thioacetamide intermediate is then coupled with 6-(pyridin-2-yl)pyridazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl and pyridinyl groups can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide moiety would yield sulfoxides or sulfones, while reduction of the pyridazinyl group could yield dihydropyridazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide would depend on its specific interactions with molecular targets. Potential pathways could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfanylacetamide Derivatives
*Inferred from structural analogs.
Key Observations:
Substituent Effects on Hydrophobicity: The target compound’s 4-methylbenzyl group enhances lipophilicity compared to polar substituents like the 3-methoxybenzyl group (CAS 894004-87-6) or the oxolan-2-ylmethyl group (CAS 872694-73-0) .
Solubility Trends :
- The unsubstituted acetamide derivative (CAS 877634-23-6) has a solubility of 11.2 µg/mL at pH 7.4, suggesting that bulky hydrophobic substituents (e.g., 4-methylbenzyl) may reduce solubility further .
Hydrogen Bonding Capacity :
- Fluorinated and methoxy-substituted derivatives feature additional hydrogen bond acceptors (e.g., F, O), which may enhance target binding compared to the target compound’s purely alkyl-substituted system .
Structural Stability and Interactions
- Crystal Packing and π-π Interactions : Analogous sulfonamide compounds (e.g., ) stabilize crystal lattices via C–H···O hydrogen bonds and π-π stacking (centroid distances ~3.9 Å). The target compound’s pyridazine and pyridinyl rings likely participate in similar interactions, influencing solid-state stability .
Biological Activity
N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyridazine ring, a pyridine moiety, and a sulfanyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The binding affinity and selectivity of this compound for its targets can influence various biochemical pathways, leading to therapeutic effects.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could modulate the activity of neurotransmitter receptors or other signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that pyridazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound may demonstrate activity against certain bacterial strains, providing a potential avenue for developing new antibiotics.
- Anti-inflammatory Properties : Compounds in this class have been noted for their ability to reduce inflammation in preclinical models.
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Studies
- Antitumor Study : A recent investigation assessed the efficacy of a pyridazine derivative similar to this compound in inhibiting tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size, suggesting potential for further development as an anticancer agent.
- Antimicrobial Research : Another study evaluated the antimicrobial properties of various sulfanylacetamides, finding that certain derivatives exhibited notable activity against Gram-positive bacteria, highlighting their potential as novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
